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molecular formula C14H26N2O2 B1398700 Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate CAS No. 851048-48-1

Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate

Cat. No. B1398700
M. Wt: 254.37 g/mol
InChI Key: NWPZHAZJADHBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637520B2

Procedure details

A 3-L, 3-necked, round-bottomed flask under a positive pressure of nitrogen was equipped with a mechanical stirrer and charged with tert-butylhomopiperazine-1-carboxylate (1-BOC-homopiperazine) (73.0 g, 365.0 mmol) and anhydrous dichloroethane (800 mL). To this stirred solution was added cyclobutanone (25.5 g, 363.8 mmol). The pale yellow reaction was stirred at rt for 1 h, following which, sodium triacetoxyborohydride (92.5 g, 436.3 mmol) was added portion-wise over 1 h. The reaction mixture was stirred for 48 h. 1 N NaOH(aq) (225 mL) was added to the reaction mixture and stirred for 1 h. The phases were separated and the aqueous layer was extracted with dichloroethane (2×100 mL). The organic layers were pooled, washed with satd. aq. NaCl (1×250 mL), dried over anhydrous Na2SO4 and filtered. The solvent was removed by rotary evaporation under reduced pressure to afford the crude product as pale yellow semi-solid (92.4 g, 98%). 1H-NMR (400 MHz, CDCl3) δ ppm: 3.59-3.40 (m, 4H), 2.98-2.84 (m, 1H), 2.59-2.43 (m, 4H), 2.12-2.03 (m, 2H), 2.00-1.83 (m, 4H), 1.76-1.55 (m, 2H), 1.51-1.41 (s, 9H). MS m/z (ESI+): 255.2 (M+H+).
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Quantity
92.5 g
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
reactant
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15]1(=O)[CH2:18][CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>ClC(Cl)C>[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([CH:15]2[CH2:18][CH2:17][CH2:16]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCCC1
Name
Quantity
800 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
25.5 g
Type
reactant
Smiles
C1(CCC1)=O
Step Four
Name
Quantity
92.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
225 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale yellow reaction
ADDITION
Type
ADDITION
Details
was added portion-wise over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 48 h
Duration
48 h
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloroethane (2×100 mL)
WASH
Type
WASH
Details
washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaCl (1×250 mL), dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 92.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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